Cas no 80379-31-3 (Ethyl 3-hydroxy-2H-chromene-4-carboxylate)

Ethyl 3-hydroxy-2H-chromene-4-carboxylate structure
80379-31-3 structure
Nome del prodotto:Ethyl 3-hydroxy-2H-chromene-4-carboxylate
Numero CAS:80379-31-3
MF:C12H12O4
MW:220.221283912659
MDL:MFCD29044869
CID:2093915

Ethyl 3-hydroxy-2H-chromene-4-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 3-hydroxy-2H-chromene-4-carboxylate
    • AK174209
    • ethyl 3-hydroxy-2H-(1)benzopyran-4-carboxylate
    • 3-Hydroxy-2H-1-benzopyran-4-carboxylic acid ethyl ester
    • Ethyl 3-hydroxy-2H-1-benzopyran-4-carboxylate (ACI)
    • MDL: MFCD29044869
    • Inchi: 1S/C12H12O4/c1-2-15-12(14)11-8-5-3-4-6-10(8)16-7-9(11)13/h3-6,13H,2,7H2,1H3
    • Chiave InChI: DDXHXXBEFRUFHF-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=CC=CC=2)OCC=1O)OCC

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 308
  • Superficie polare topologica: 55.8

Ethyl 3-hydroxy-2H-chromene-4-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A449042717-250mg
Ethyl 3-hydroxy-2H-chromene-4-carboxylate
80379-31-3 97%
250mg
$302.82 2023-09-01
Chemenu
CM255106-1g
Ethyl 3-hydroxy-2H-chromene-4-carboxylate
80379-31-3 97%
1g
$182 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MU624-50mg
Ethyl 3-hydroxy-2H-chromene-4-carboxylate
80379-31-3 97%
50mg
194.0CNY 2021-07-12
Ambeed
A291003-100mg
Ethyl 3-hydroxy-2H-chromene-4-carboxylate
80379-31-3 97%
100mg
$39.0 2024-07-24
Ambeed
A291003-250mg
Ethyl 3-hydroxy-2H-chromene-4-carboxylate
80379-31-3 97%
250mg
$61.0 2024-07-24
A2B Chem LLC
AI56607-50mg
Ethyl 3-hydroxy-2h-chromene-4-carboxylate
80379-31-3 97%
50mg
$871.00 2024-04-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MU624-200mg
Ethyl 3-hydroxy-2H-chromene-4-carboxylate
80379-31-3 97%
200mg
484.0CNY 2021-07-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233709-250mg
Ethyl 3-hydroxy-2H-chromene-4-carboxylate
80379-31-3 97%
250mg
¥690.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MU624-100mg
Ethyl 3-hydroxy-2H-chromene-4-carboxylate
80379-31-3 97%
100mg
157CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195130-50mg
Ethyl 3-hydroxy-2H-chromene-4-carboxylate
80379-31-3 97%
50mg
¥984.90 2023-09-03

Ethyl 3-hydroxy-2H-chromene-4-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  rt
Riferimento
Synthesis of a 6H-chromeno[3,4-b]quinoline and a 6a,12a-dehydro-7-azarotenoid
Morris, Andrew L. C.; et al, Heterocycles, 2010, 81(2), 371-380

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  2 h, -78 °C
2.1 Reagents: Triethylamine ,  Tosyl azide Solvents: Acetonitrile ;  2 h, rt
3.1 Catalysts: Rhodium, bis[μ-[α,α,α′,α′-tetramethyl-1,3-benzenedipropanoato(2-)-κO1,κO′3:κO3,κ… Solvents: Dichloromethane ;  rt; 1 h, rt
Riferimento
Rh-catalyzed intramolecular aromatic C-H insertion of α-diazo β-ketoesters: synthesis of 4-carbonyl chromane derivatives
Zhang, Xiaolin; et al, Tetrahedron, 2014, 70(21), 3400-3406

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane
Riferimento
Rhodium(II)-catalyzed intramolecular insertion reaction of multifunctional diazo compounds: synthesis of oxetan-3-one-2-carboxylate and other heterocycles
Padwa, Albert; et al, Quimica Nova, 1999, 22(6), 815-820

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt
3.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  rt
Riferimento
Synthesis of a 6H-chromeno[3,4-b]quinoline and a 6a,12a-dehydro-7-azarotenoid
Morris, Andrew L. C.; et al, Heterocycles, 2010, 81(2), 371-380

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Rhodium, bis[μ-[α,α,α′,α′-tetramethyl-1,3-benzenedipropanoato(2-)-κO1,κO′3:κO3,κ… Solvents: Dichloromethane ;  rt; 1 h, rt
Riferimento
Rh-catalyzed intramolecular aromatic C-H insertion of α-diazo β-ketoesters: synthesis of 4-carbonyl chromane derivatives
Zhang, Xiaolin; et al, Tetrahedron, 2014, 70(21), 3400-3406

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  rt
Riferimento
Synthesis of a 6H-chromeno[3,4-b]quinoline and a 6a,12a-dehydro-7-azarotenoid
Morris, Andrew L. C.; et al, Heterocycles, 2010, 81(2), 371-380

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Tosyl azide Solvents: Acetonitrile ;  2 h, rt
2.1 Catalysts: Rhodium, bis[μ-[α,α,α′,α′-tetramethyl-1,3-benzenedipropanoato(2-)-κO1,κO′3:κO3,κ… Solvents: Dichloromethane ;  rt; 1 h, rt
Riferimento
Rh-catalyzed intramolecular aromatic C-H insertion of α-diazo β-ketoesters: synthesis of 4-carbonyl chromane derivatives
Zhang, Xiaolin; et al, Tetrahedron, 2014, 70(21), 3400-3406

Ethyl 3-hydroxy-2H-chromene-4-carboxylate Raw materials

Ethyl 3-hydroxy-2H-chromene-4-carboxylate Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.